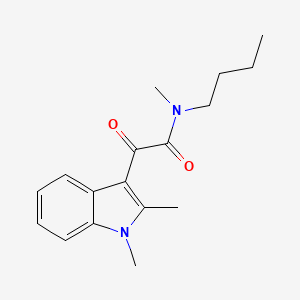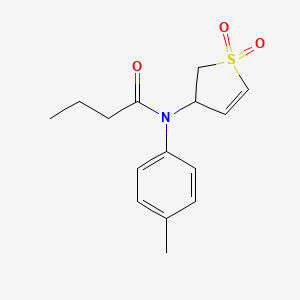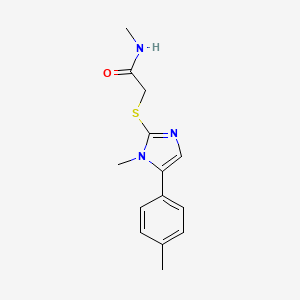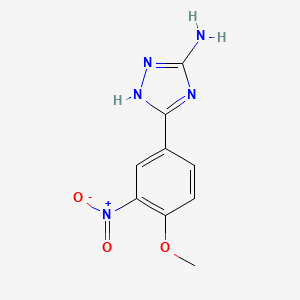
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide, also known as DMIOA, is a small molecule compound that has been studied for its potential applications in scientific research. DMIOA is a member of the oxindole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell proliferation and apoptosis. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in a variety of cellular processes including cell survival and growth.
Biochemical and Physiological Effects:
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can protect against neurodegeneration and reduce inflammation. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is that it is a small molecule compound, which makes it easy to synthesize and modify for use in drug discovery. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has also been shown to have a wide range of potential applications in scientific research. However, one limitation of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are many potential future directions for research on N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide. One area of research could be the development of new compounds based on the N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide scaffold with improved efficacy and selectivity. Another area of research could be the investigation of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide's potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to better understand the mechanism of action of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide and its effects on different cellular pathways.
合成法
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can be synthesized through a multi-step process involving the reaction of 3-methylindole-2-carboxylic acid with butylamine, followed by the reaction of the resulting intermediate with methyl chloroacetate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to have anti-proliferative effects on cancer cells and may be useful in the development of new cancer therapies. In drug discovery, N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been used as a scaffold for the development of new compounds with potential therapeutic applications.
特性
IUPAC Name |
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-6-11-18(3)17(21)16(20)15-12(2)19(4)14-10-8-7-9-13(14)15/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLXQLKZIUCUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2792139.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)

![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)

![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)



![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)